molecular formula C3H7I B3044138 1-Iodopropane-2,2-D2 CAS No. 25493-15-6

1-Iodopropane-2,2-D2

Cat. No.: B3044138
CAS No.: 25493-15-6
M. Wt: 172 g/mol
InChI Key: PVWOIHVRPOBWPI-CBTSVUPCSA-N
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Description

Significance of Deuterated Organohalides in Mechanistic and Synthetic Chemistry

Deuterated organohalides, a class of compounds where one or more hydrogen atoms on a halogen-containing organic molecule are replaced by deuterium (B1214612), are particularly important in the study of reaction mechanisms. clearsynth.com The introduction of deuterium at specific positions allows chemists to probe the intricate details of reaction kinetics and pathways. symeres.com By observing the kinetic isotope effect, researchers can determine whether a particular carbon-hydrogen bond is broken in the rate-determining step of a reaction. scielo.org.mx

For example, in nucleophilic substitution or elimination reactions involving organohalides, labeling the carbon backbone with deuterium can provide clear evidence for specific mechanisms (e.g., SN1, SN2, E1, E2). Furthermore, deuterated organohalides serve as powerful probes in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. synmr.in In NMR, the absence of a proton signal simplifies complex spectra, while in mass spectrometry, the mass difference provides a clear marker for tracking fragments of a molecule. synmr.in This assists in understanding complex chemical transformations and the formation of intermediates. simsonpharma.comclearsynth.com

Historical Context and Evolution of Deuterium Labeling Techniques

The field of isotopic labeling began with the discovery of deuterium in 1931 by American chemist Harold Urey, for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.org Early methods for deuterium incorporation were often harsh and lacked selectivity. However, the techniques for creating deuterated compounds have evolved significantly.

Modern methods offer much greater precision and control. These include:

Hydrogen Isotope Exchange (HIE): These reactions, often catalyzed by metals like palladium, allow for the direct replacement of hydrogen with deuterium from a deuterium source, such as deuterium oxide (D₂O). scielo.org.mxresearchgate.net

Use of Deuterated Reagents: Synthesis can be performed using starting materials or reagents that are already deuterated, such as deuterated solvents or compounds like methyl-d3 iodide (CD₃I). simsonpharma.com

Catalytic Reduction: Alkenes and alkynes can be saturated using deuterium gas (D₂) in the presence of a metal catalyst to produce deuterated alkanes. simsonpharma.com

Photochemical Methods: More recently, visible-light induced photoredox catalysis has emerged as a mild and efficient method for deuterating complex organic molecules, including pharmaceuticals. rsc.orgnih.gov

These advancements have made a wide array of specifically labeled compounds accessible for research, expanding the scope and precision of mechanistic and metabolic studies. acs.org

Research Imperatives for 1-Iodopropane-2,2-D2 within Modern Chemical Disciplines

This compound, also known as 2,2-dideuterio-1-iodopropane, is a specialized chemical tool with significant potential in several areas of chemical research. clearsynth.com While its applications are specific, they are rooted in the fundamental principles of isotopic labeling.

Key research areas for this compound include:

Mechanistic Elucidation: The primary value of this compound lies in its use for studying reaction mechanisms. The deuterium atoms are positioned at the C2 carbon, adjacent to the carbon bearing the iodine atom. This specific placement makes it an ideal substrate for investigating secondary kinetic isotope effects in nucleophilic substitution reactions. By comparing its reaction rates to those of non-deuterated 1-iodopropane (B42940), researchers can gain insight into the transition state geometry.

Tracer Studies and Internal Standards: In mass spectrometry-based analysis, this compound can serve as a valuable internal standard for the precise quantification of its non-deuterated counterpart. Its chemical behavior is nearly identical, but its mass is two units higher, allowing for clear differentiation.

Vibrational Spectroscopy Studies: Organoiodine compounds are used as models for vibrational studies. scientificlabs.co.uk The altered mass at the C2 position in this compound will change the vibrational frequencies of the C-D bonds compared to the C-H bonds, providing a useful probe for infrared and Raman spectroscopy analyses.

The strategic placement of deuterium in this compound makes it a tailored molecule for asking very specific questions about chemical reactivity and analysis.

Compound Data Tables

Physical and Chemical Properties

This table compares the known properties of 1-Iodopropane with its deuterated isotopologue, this compound.

Property1-IodopropaneThis compound
CAS Number 107-08-4 nih.gov25493-15-6
Molecular Formula C₃H₇I nih.govC₃H₅D₂I
Molecular Weight 169.99 g/mol nih.gov~172.01 g/mol pharmaffiliates.com
Appearance Colorless to pale yellow liquid chemicalbook.comguidechem.comPale Yellow Liquid
Boiling Point 101-102 °C scientificlabs.co.ukNot specified
Density 1.743 g/mL at 25 °C scientificlabs.co.ukNot specified
Synonyms n-Propyl iodide, Propane (B168953), 1-iodo- nih.gov2,2-dideuterio-1-iodopropane, n-Propyl Iodide-d2 clearsynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dideuterio-1-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWOIHVRPOBWPI-CBTSVUPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Deuterium Incorporation Methodologies for 1 Iodopropane 2,2 D2

Precursor Synthesis and Isotopic Enrichment Techniques

The primary challenge in synthesizing 1-Iodopropane-2,2-D2 lies in the selective incorporation of deuterium (B1214612) atoms at the C2 position of the propane (B168953) backbone. Several approaches can be considered for isotopic enrichment.

Hydrogen-deuterium exchange (H/D exchange) is a fundamental technique for introducing deuterium into organic molecules. While direct H/D exchange on unfunctionalized alkanes like propane is generally difficult due to the inertness of C-H bonds, H/D exchange can be effectively employed on functionalized precursors. For instance, the alpha-hydrogens of carboxylic acids or carbonyl compounds are acidic and readily exchangeable with deuterium in the presence of a deuterium source (e.g., D2O) and a suitable catalyst (acid or base) acs.orgnih.govspectroscopyonline.com. This principle can be applied to synthesize deuterated intermediates. For the specific target of geminal deuteration at C2, a precursor such as propionic acid could be subjected to alpha-deuteration at the C2 position, yielding propionic acid-2,2-D2. Transition-metal-catalyzed H/D exchange methods are also an area of active research for alkane functionalization acs.orgthieme-connect.com.

The use of deuterium gas (D2) in conjunction with metal catalysts (e.g., platinum, rhodium, palladium) is a common method for the catalytic deuteration of organic molecules, including alkanes thieme-connect.comgoogle.com. While direct catalytic deuteration of propane to selectively yield propane-2,2-D2 (B1600165) is synthetically challenging due to the lack of regiocontrol, this approach is highly effective for deuterating precursors with specific activation sites. For example, deuteration of olefins or unsaturated compounds using D2 gas over heterogeneous catalysts can lead to deuterated alkanes marquette.edu. Catalytic transfer deuteration, utilizing deuterated solvents or D2O as the deuterium source, offers an alternative that avoids the use of high-pressure D2 gas marquette.edu.

While this compound itself is not chiral, achieving high regioselectivity and isotopic purity in deuterium incorporation is crucial. Methods that control the site of deuteration are essential. For the geminal deuteration at C2, strategies that target the specific methylene (B1212753) group are required. Techniques that prevent isotopic scrambling or exchange at other positions are vital for obtaining a pure product. For example, the reduction of deuterated carbonyl compounds or carboxylic acids with deuterated reducing agents (e.g., LiAlD4) is a well-established route to introduce deuterium at specific carbon atoms with high regiocontrol . Result nih.gov highlights methods for site-specific and degree-controlled alkyl deuteration, often employing ketones as activating groups.

Halogenation Procedures for Deuterated Propyl Precursors

Once a suitable deuterated propane precursor, such as 1-propanol-2,2-D2, is synthesized, the final step involves introducing the iodine atom at the C1 position. A common and effective method for converting primary alcohols to alkyl iodides is through reaction with phosphorus triiodide (PI3) or a combination of iodine (I2) and red phosphorus researchgate.net. The Appel reaction, utilizing triphenylphosphine (B44618) (PPh3) and iodine, is another viable method for this transformation researchgate.net. Direct radical iodination of propane-2,2-D2 at the C1 position is generally less favored due to lower selectivity and efficiency compared to functional group interconversion methods researchgate.net.

A generalized synthetic pathway, analogous to the synthesis of other deuterated iodopropanes, would involve:

Synthesis of Propionic Acid-2,2-D2: This could be achieved through alpha-deuteration of propionic acid or its derivatives.

Reduction to 1-Propanol-2,2-D2: The deuterated carboxylic acid is reduced using a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4), in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) .

Conversion to this compound: The resulting 1-propanol-2,2-D2 is then treated with an iodinating agent, such as PI3 or I2/red phosphorus, to yield the target compound.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthetic route is critical for achieving high yields and efficient deuterium incorporation. Key parameters include:

Deuteration Step: For H/D exchange or catalytic deuteration, factors such as catalyst type and loading, reaction temperature, reaction time, and the concentration of the deuterium source (D2O, D2 gas, deuterated solvent) must be carefully controlled to maximize isotopic enrichment and regioselectivity.

Iodination Step: The conversion of the alcohol to the iodide requires optimization of the iodinating agent, solvent, reaction temperature, and reaction time. For example, in the iodination of alcohols using PI3, the reaction is typically performed in an anhydrous solvent at controlled temperatures to minimize side reactions like elimination . Yields for such conversions can range from moderate to good, often between 50-80% .

Isotopic Purity and Regioselectivity Considerations in Synthetic Pathways

Isotopic Purity: Ensuring high isotopic purity, typically greater than 98 atom % D, is paramount for the reliable application of this compound in research. Analytical techniques such as 1H and 2H Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for confirming the position and extent of deuterium incorporation and quantifying any protium (B1232500) impurities . Result cdnsciencepub.com reports isotopic purity over 90 mol%, and result indicates 98 atom % D for similar deuterated compounds.

Regioselectivity: The synthesis must ensure that iodine is exclusively introduced at the C1 position and deuterium atoms are precisely located at the C2 position. This requires careful selection of reagents and reaction conditions that favor the desired transformations while suppressing unwanted side reactions, such as isomerization or deuteration at other positions. For instance, using LiAlD4 for the reduction of propionic acid-2,2-D2 ensures deuterium incorporation at the alpha-carbon, and subsequent iodination of the primary alcohol targets the terminal position.

Advanced Spectroscopic and Analytical Characterization of 1 Iodopropane 2,2 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like 1-iodopropane-2,2-d2, specific NMR methods are employed to verify the position and extent of deuteration.

Proton Nuclear Magnetic Resonance (¹H NMR) for Deuterium (B1214612) Exchange and Loss Analysis

¹H NMR spectroscopy is a primary tool for assessing the success of a deuteration reaction. In a ¹H NMR spectrum, deuterium nuclei (²H) are not observed. wikipedia.org Therefore, the analysis of this compound involves comparing its spectrum to that of its non-deuterated counterpart, 1-iodopropane (B42940). docbrown.info

In the ¹H NMR spectrum of standard 1-iodopropane, three distinct signals are present, corresponding to the three non-equivalent sets of protons. docbrown.info The protons at the C2 position (the central CH₂ group) typically appear as a multiplet resulting from coupling to the adjacent protons at C1 and C3. For this compound, the successful replacement of protons with deuterons at the C2 position leads to a significant reduction or complete disappearance of this signal in the ¹H NMR spectrum. wikipedia.org

The presence of a small residual signal in the region expected for the C2 protons indicates either incomplete deuteration or subsequent deuterium loss through exchange. nih.gov By integrating the signals of the terminal methyl (CH₃) and iodinated methylene (B1212753) (CH₂I) protons against any residual C2-H signal, a quantitative estimation of the isotopic purity can be made.

Table 1: Comparative ¹H NMR Spectral Data for 1-Iodopropane and this compound

Position1-Iodopropane (CH₃CH₂CH₂I)This compound (CH₃CD₂CH₂I)
C1 (-CH₂I) TripletTriplet (simplified coupling)
C2 (-CH₂-) SextetSignal absent or greatly reduced
C3 (-CH₃) TripletTriplet (simplified coupling)
Note: Chemical shifts (ppm) and coupling constants (Hz) are dependent on the solvent and spectrometer frequency. The multiplicity described is based on the n+1 rule.

Deuterium Nuclear Magnetic Resonance (²H NMR) for Positional Isotopic Purity and Distribution

While ¹H NMR confirms the absence of protons, Deuterium (²H) NMR directly confirms the presence and location of deuterium atoms. wikipedia.org Deuterium has a nuclear spin of I=1, and its resonance frequency is different from that of a proton. wikipedia.orgmsu.edu A ²H NMR spectrum of this compound will show a distinct signal corresponding to the deuterons at the C2 position.

The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the straightforward assignment of the signal to the CD₂ group based on the known spectrum of 1-iodopropane. sigmaaldrich.com This technique is exceptionally powerful for verifying positional isotopic purity, ensuring that deuteration occurred specifically at the C2 position and that no isotopic scrambling to other positions has taken place. The presence of only one major signal in the ²H NMR spectrum confirms this specificity. While natural abundance of ²H is very low (about 0.016%), the enrichment in a labeled compound provides a strong signal. wikipedia.org

Table 2: Expected ²H NMR Data for this compound

PositionExpected Chemical Shift (δ, ppm)MultiplicityRationale
C2 (-CD₂-) ~1.8 - 2.0Singlet (broad)The signal appears in the region analogous to the C2 protons in ¹H NMR. It is typically broad due to quadrupolar relaxation and is not split by adjacent protons in routine spectra.
Note: The exact chemical shift is solvent-dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Deuterated Systems

¹³C NMR spectroscopy provides further structural confirmation and detailed insight into the effects of deuteration. The substitution of hydrogen with deuterium induces two primary effects on the ¹³C NMR spectrum: changes in signal multiplicity and isotopic shifts.

For this compound, the signal for the carbon atom at the C2 position is directly affected. Due to coupling with the two deuterium nuclei (spin I=1), the C2 signal, which is a singlet in a proton-decoupled spectrum of the non-deuterated compound, splits into a multiplet. Following the 2nI+1 rule, a CD₂ group will appear as a quintet (2 * 2 * 1 + 1 = 5). ckgas.com

Furthermore, deuteration causes a small upfield shift (a decrease in the chemical shift value) for the directly attached carbon (α-isotope effect) and, to a lesser extent, for the adjacent carbons (β-isotope effect). researchgate.netnih.gov Therefore, the C2 signal in this compound will be shifted slightly upfield compared to the C2 signal in 1-iodopropane. Minor upfield shifts may also be observed for C1 and C3.

Table 3: Comparative ¹³C NMR Spectral Data for 1-Iodopropane and this compound

Position1-IodopropaneThis compoundExpected Changes
C1 (-CH₂I) ~9.2 ppmSlightly < 9.2 ppmMinor upfield isotope shift (β-effect).
C2 (-CH₂-) ~26.9 ppmSlightly < 26.9 ppmSignal appears as a quintet due to C-D coupling; significant upfield isotope shift (α-effect).
C3 (-CH₃) ~15.3 ppmSlightly < 15.3 ppmMinor upfield isotope shift (β-effect).
Note: Chemical shifts are from the spectrum of 1-iodopropane and are used for comparative purposes. docbrown.info The exact values depend on experimental conditions.

Quantitative NMR for Deuteration Level Determination

Quantitative NMR (qNMR) offers a highly accurate method for determining the level of deuteration, or isotopic abundance. nih.gov This can be achieved through several approaches.

One method involves using ¹H NMR with a certified internal standard of known concentration. By carefully integrating the residual proton signal at C2 against the signals from the internal standard and the known number of protons at C1 and C3, the precise degree of deuteration can be calculated. nih.gov

A more advanced and robust strategy combines ¹H and ²H NMR. nih.gov This approach can determine the isotopic abundance without the need for an external standard by comparing the integral of the residual proton signal in the ¹H spectrum with the integral of the deuteron (B1233211) signal in the ²H spectrum, providing a direct ratio of H to D at the specific molecular site. spectralservice.de This method is particularly powerful as it overcomes potential errors associated with weighing a standard.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of Isotopologues

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of isotopically labeled compounds. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass of an ion with extremely high accuracy (typically to four or five decimal places). libretexts.orgthermofisher.com This allows for the unambiguous determination of a molecule's elemental composition.

For this compound, HRMS can precisely measure the mass of its molecular ion (M⁺). The exact mass of a deuterium atom (2.01410 u) is different from that of a proton (1.00783 u). By replacing two protons with two deuterons, the exact mass of the molecule increases accordingly. HRMS can easily detect this mass difference, confirming the incorporation of two deuterium atoms and validating the molecular formula C₃H₅D₂I. libretexts.org This technique distinguishes the target compound from other species that might have the same nominal mass. thermofisher.com

Table 4: Calculated Exact Masses for Molecular Ions

CompoundMolecular FormulaIsotopic CompositionCalculated Exact Mass (u)
1-IodopropaneC₃H₇I¹²C₃¹H₇¹²⁷I169.96433
This compoundC₃H₅D₂I¹²C₃¹H₅²H₂¹²⁷I171.97688
Note: Calculations are based on the most abundant isotopes: ¹²C (12.00000 u), ¹H (1.00783 u), ²H (2.01410 u), and ¹²⁷I (126.90447 u).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Distribution Analysis

Gas chromatography-mass spectrometry (GC-MS) is an indispensable technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information. jeol.com In the context of this compound, GC-MS serves two primary purposes: the determination of chemical purity and the assessment of isotopic distribution.

The gas chromatograph separates this compound from any potential impurities, such as starting materials, byproducts, or residual solvents. libretexts.orgscispace.com The subsequent mass spectrometric analysis provides a mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z). jeol.com The molecular ion peak (M+•) for this compound would be expected at m/z 172, accounting for the two deuterium atoms (mass of approximately 2 amu each), three carbon atoms (12 amu each), seven hydrogen atoms (1 amu each), and one iodine atom (127 amu).

A critical aspect of analyzing isotopically labeled compounds is the determination of isotopic enrichment and distribution. nih.govnih.gov Mass spectrometry can quantify the relative abundance of different isotopologues present in the sample. nih.govcerilliant.com For instance, a sample of this compound may contain small amounts of d0 (no deuterium), d1 (one deuterium), and d3 (three deuterium) species. The relative intensities of the corresponding molecular ion peaks in the mass spectrum allow for the calculation of the isotopic purity. cerilliant.comalmacgroup.com

Table 1: Theoretical Isotopic Distribution for this compound This table is a theoretical representation and actual results may vary based on synthesis and purification methods.

IsotopologueMolecular FormulaNominal Mass (m/z)Theoretical Abundance (%)
1-Iodopropane (d0)C3H7I170< 1
1-Iodopropane-d1C3H6DI171< 5
This compoundC3H5D2I172> 95
1-Iodopropane-d3C3H4D3I173< 1

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Applications in Dynamic Systems

While not a direct analysis of the static this compound molecule itself, the principles behind its synthesis and the stability of the C-D bonds are relevant to Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). HDX-MS is a powerful technique used to study protein conformation and dynamics. In a typical HDX-MS experiment, a protein is exposed to a deuterated solvent (e.g., D2O), and the rate of hydrogen-deuterium exchange on the protein backbone amide hydrogens is measured by mass spectrometry. The exchange rates provide information about the solvent accessibility and hydrogen bonding of different regions of the protein.

The synthesis of specifically labeled compounds like this compound highlights the ability to create molecules with stable isotopic labels. In the context of HDX-MS, small molecule probes that are isotopically labeled can be used to investigate protein-ligand interactions and conformational changes. While this compound itself may not be a typical probe, the synthetic strategies to create it are foundational to producing more complex deuterated molecules for such applications.

Analysis of Fragmentation Patterns and Metastable Ions in Deuterated Systems

Electron ionization (EI) mass spectrometry often leads to the fragmentation of the molecular ion. uni-saarland.de The analysis of these fragmentation patterns provides valuable structural information. libretexts.org In deuterated compounds like this compound, the fragmentation patterns can be particularly informative for confirming the location of the deuterium atoms.

The primary fragmentation pathways for haloalkanes often involve the loss of the halogen atom or the loss of an alkyl radical. For this compound, one would expect to see characteristic fragments. The fragmentation of deuterated compounds can reveal details about the rearrangement processes that occur in the mass spectrometer. scilit.com

Table 2: Predicted Major Fragments for this compound in EI-MS This table is predictive and based on common fragmentation patterns of haloalkanes.

Fragment IonProposed StructurePredicted m/z
[C3H5D2]+Propyl cation with two deuteriums45
[CH2CD2CH3]+Propyl cation with specific deuterium placement45
[I]+Iodine cation127
[M-H]+Loss of a hydrogen atom171
[M-D]+Loss of a deuterium atom170
[M-CH3]+Loss of a methyl group157
[M-C2H3D2]+Loss of a deuterated ethyl radical129

Metastable ions are ions that have enough energy to fragment after leaving the ion source but before reaching the detector. uni-saarland.deslideshare.net These ions appear as broad, low-intensity peaks in the mass spectrum and provide direct evidence for specific fragmentation pathways. aip.org Studying the metastable ions in the mass spectrum of this compound could definitively link precursor ions to their fragment ions, confirming the proposed fragmentation mechanisms.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. libretexts.org These techniques are highly sensitive to isotopic substitution. libretexts.orgaip.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis in Deuterated Species

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. savemyexams.com The substitution of hydrogen with deuterium leads to a significant increase in the reduced mass of the vibrating system. libretexts.org According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, C-D bond stretching and bending vibrations will occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. libretexts.orgresearchgate.net

In the IR spectrum of this compound, the most notable changes compared to its non-deuterated counterpart would be the appearance of C-D stretching and bending modes and the shift of other vibrations coupled to the deuterated center. aip.orgaip.org The characteristic C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. docbrown.info The C-D stretching vibrations are expected to appear in the 2100-2200 cm⁻¹ region. researchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound This table is predictive and based on known isotopic effects on vibrational frequencies.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H StretchCH3, CH2I2850 - 2970
C-D StretchCD22100 - 2200
C-H BendCH3, CH2I1370 - 1470
C-D BendCD2~950 - 1050
C-I StretchCH2I500 - 600

The analysis of these isotopic shifts provides a powerful method for assigning vibrational modes and validating the position of the deuterium labels. researchgate.netosti.gov

Raman Spectroscopy for Isotopic Effects on Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. uu.nlhoriba.com It provides complementary information to IR spectroscopy. A key advantage of Raman spectroscopy is its ability to analyze aqueous solutions, as water is a weak Raman scatterer. horiba.com

Similar to IR spectroscopy, the isotopic substitution in this compound will cause significant shifts in the Raman spectrum. nih.govaps.org The C-D stretching and bending modes will give rise to new, characteristic peaks at lower wavenumbers compared to the C-H modes. researchgate.netrsc.org The high specificity of Raman spectra allows for the creation of a unique "spectral fingerprint" for a molecule. horiba.com

The intensity of Raman bands can also be affected by isotopic substitution. purdue.eduspectroscopyonline.com The study of these intensity changes, along with the frequency shifts, can provide detailed insights into the molecular structure and bonding.

Table 4: Predicted Raman Shifts for this compound This table is predictive and based on general principles of Raman spectroscopy and isotopic substitution.

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)
C-H StretchCH3, CH2I2850 - 2970
C-D StretchCD22100 - 2200
C-C Stretch800 - 1200
C-I StretchCH2I500 - 600

Elucidation of Reaction Mechanisms Utilizing 1 Iodopropane 2,2 D2 As a Mechanistic Probe

Nucleophilic Substitution Reactions (SN1/SN2)

Nucleophilic substitution reactions are fundamental processes in organic chemistry. The use of isotopically labeled substrates like 1-iodopropane-2,2-d2 can provide significant insights into whether a reaction proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway.

In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step. The transition state involves the partial formation of the new bond and partial breaking of the old bond. In the case of this compound, the deuterium (B1214612) atoms are not directly involved in the bond-breaking or bond-forming processes at the C1 carbon.

Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step. For a primary alkyl iodide like 1-iodopropane (B42940), the SN1 mechanism is generally disfavored due to the instability of the primary carbocation. However, under specific conditions (e.g., with a very poor nucleophile and a good ionizing solvent), its potential pathway can be considered.

The placement of deuterium at the C2 position (the β-carbon) of 1-iodopropane allows for the measurement of a secondary kinetic isotope effect. Secondary KIEs are observed when the isotopic substitution is at a position adjacent to the reaction center. libretexts.org

For an SN2 reaction , the transition state is relatively crowded. The hybridization of the α-carbon changes from sp3 in the reactant to a more sp2-like geometry in the transition state is not directly applicable here as the substitution occurs at C1. However, the presence of deuterium at C2 can still have a small effect on the reaction rate. Typically, for SN2 reactions, a small inverse secondary KIE (kH/kD < 1) or no significant effect is expected when deuterium is at the β-position. This is attributed to changes in hyperconjugation and steric effects in the transition state.

For an SN1 reaction , the rate-determining step is the formation of the carbocation. The transition state leading to the carbocation has significant sp2 character at the α-carbon. The presence of β-deuterium atoms can influence the stability of this developing positive charge through hyperconjugation. A C-D bond is a slightly poorer electron donor for hyperconjugation than a C-H bond. Consequently, a small normal secondary KIE (kH/kD > 1) is typically observed for SN1 reactions. libretexts.org

Illustrative Data Table: Expected Secondary Kinetic Isotope Effects for Nucleophilic Substitution of this compound *

Reaction Type Expected kH/kD Rationale
SN2 ~0.98 - 1.02 Minor steric and electronic effects of β-deuteration on the concerted transition state.
SN1 ~1.10 - 1.25 Weaker hyperconjugative stabilization of the developing carbocation by C-D bonds compared to C-H bonds.

Disclaimer: The data in this table are representative values for secondary kinetic isotope effects in SN1 and SN2 reactions and are intended for illustrative purposes. Specific experimental values for this compound may vary.

Elimination Reactions (E1/E2)

Elimination reactions of alkyl halides lead to the formation of alkenes. The use of this compound is particularly insightful for distinguishing between the unimolecular (E1) and bimolecular (E2) elimination pathways.

The E2 mechanism is a concerted, one-step process where a base removes a β-hydrogen at the same time as the leaving group departs. princeton.edu In the case of this compound, the base would remove a deuterium atom from the C2 position. Since the C-D bond is broken in the rate-determining step, a significant primary kinetic isotope effect is expected. pharmacy180.com The rate of the reaction with the deuterated substrate will be significantly slower than that of the non-deuterated analogue. The magnitude of the primary KIE (kH/kD) for E2 reactions is typically in the range of 3 to 8. libretexts.org

The E1 mechanism proceeds in two steps, with the formation of a carbocation intermediate being the slow, rate-determining step. pearson.com The base then removes a β-hydrogen in the second, fast step. For this compound, the C-D bond is not broken in the rate-determining step. Therefore, no primary KIE would be observed. A small secondary KIE (similar to the SN1 reaction) might be present due to the influence of the β-deuterium on carbocation stability. princeton.edu

Illustrative Data Table: Expected Kinetic Isotope Effects for Elimination Reactions of this compound *

Reaction Type Expected kH/kD Rationale
E2 ~ 4.0 - 7.0 A primary KIE is observed as the C-D bond is broken in the concerted, rate-determining step.
E1 ~ 1.10 - 1.25 No primary KIE as the C-D bond is broken after the rate-determining step. A small secondary KIE may be observed.

Disclaimer: The data in this table are representative values for kinetic isotope effects in E1 and E2 reactions and are intended for illustrative purposes. Specific experimental values for this compound may vary.

For alkyl halides that can form more than one alkene product, the regioselectivity of the elimination reaction is important. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. msu.edu Elimination of 1-iodopropane can only lead to propene, so regioselectivity is not a factor.

Stereoselectivity in E2 reactions often requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. For an acyclic molecule like 1-iodopropane, this conformation is readily accessible.

Free Radical Reactions

Free radical reactions, such as free-radical halogenation, proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org In the context of this compound, the key step where the isotopic labeling would have an impact is the hydrogen (or deuterium) abstraction by a halogen radical during the propagation phase.

The propagation steps for the free-radical bromination of propane (B168953) would be:

Br• + CH3CH2CH3 → HBr + CH3ĊHCH3 (or CH3CH2CH2•)

CH3ĊHCH3 (or CH3CH2CH2•) + Br2 → CH3CHBrCH3 (or CH3CH2CH2Br) + Br•

For this compound, the initial abstraction step would involve the removal of a deuterium atom from the C2 position. Due to the greater strength of the C-D bond compared to the C-H bond, the activation energy for deuterium abstraction will be higher. This will result in a primary kinetic isotope effect, making the abstraction of a deuterium atom slower than the abstraction of a hydrogen atom from the same position.

This effect can be used to study the selectivity of the halogen radical. For instance, in a competition experiment between propane and this compound, the halogen radical would preferentially abstract a hydrogen atom over a deuterium atom.

Table of Compounds Mentioned

Compound Name
This compound
Propene

Deuterium Labeling in Radical Chain Initiation and Propagation Steps

Radical chain reactions, such as free-radical halogenation, proceed through a series of elementary steps: initiation, propagation, and termination. The use of this compound can provide critical information about the mechanism, particularly the propagation steps, through the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with the light isotope (kH) to that with the heavy isotope (kD).

In the context of a radical halogenation of 1-iodopropane, a key propagation step involves the abstraction of a hydrogen atom from the propane chain by a halogen radical. The substitution of hydrogen with deuterium at the C2 position would be expected to exhibit a primary kinetic isotope effect if the C-D bond is broken in the rate-determining step of the reaction. The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy. Consequently, reactions involving the cleavage of a C-D bond typically have a higher activation energy and proceed more slowly than the corresponding C-H bond cleavage.

Table 1: Expected Kinetic Isotope Effects in the Radical Bromination of 1-Iodopropane

Position of HalogenationBond CleavedExpected kH/kDMechanistic Implication
C1C-H~1 (Secondary KIE)C-H bond at C1 is broken.
C2C-D>1 (Primary KIE)C-D bond at C2 is broken in the rate-determining step.
C3C-H~1 (Secondary KIE)C-H bond at C3 is broken.

Note: The values in this table are illustrative of expected outcomes based on established principles of kinetic isotope effects. Specific experimental values for this compound may vary.

A significant primary kinetic isotope effect (typically kH/kD > 2) for the formation of 2-halopropane from the reaction of this compound would provide strong evidence that the abstraction of the atom at the C2 position is the rate-limiting step in that particular reaction pathway. Conversely, the absence of a significant KIE for the formation of 1-halopropane or 3-halopropane would indicate that the C-D bonds at the C2 position are not broken during the formation of these products.

Unimolecular Reactions of Isolated Organic Ions and Deuterated Analogues

The study of unimolecular reactions of isolated ions in the gas phase, often carried out using mass spectrometry techniques, provides fundamental insights into reaction dynamics without the influence of solvent or counter-ions. The photodissociation of 1-iodopropane cations has been investigated to understand the influence of conformational isomerism on reaction pathways. nih.gov Gaseous 1-iodopropane cations can exist in two stable conformations: gauche and anti.

Upon photoexcitation, these conformers can dissociate through different pathways, leading to different products. Research has shown that the gauche and anti conformers of the 1-iodopropane cation lead to different product ions. nih.gov Specifically, the gauche conformer has been proposed to form the 2-propyl ion, while the anti conformer forms a protonated cyclopropane (B1198618) ion. nih.gov

Table 2: Predicted Major Fragments in the Mass Spectrum of 1-Iodopropane and its Deuterated Analogue

CompoundMolecular Ion (M+)Major Fragment Ionm/z of Fragment
1-Iodopropane[CH3CH2CH2I]+•[CH3CH2CH2]+43
This compound[CH3CD2CH2I]+•[CH3CD2CH2]+45

The presence and relative abundance of fragments at m/z 44 and 45 in the mass spectrum of this compound could provide information on hydrogen/deuterium scrambling or rearrangement processes occurring in the cation prior to fragmentation. For example, the observation of a significant peak at m/z 44 could suggest a mechanism involving the loss of one deuterium atom, possibly through a rearrangement process.

Organometallic Reactions and Catalysis Involving Deuterated Substrates

Deuterated compounds are invaluable in the study of organometallic reaction mechanisms and catalytic cycles. They allow for the tracking of hydrogen and deuterium atoms, providing insights into bond activation, insertion reactions, and elimination processes.

Surface Chemistry and Thermal Activation Studies on Catalytic Surfaces

The interaction of alkyl halides with metal surfaces is a fundamental area of study in surface science and heterogeneous catalysis. The adsorption and subsequent thermal activation of molecules like this compound on catalytic surfaces, such as platinum, can be investigated using techniques like temperature-programmed desorption (TPD) and high-resolution electron energy loss spectroscopy (HREELS).

While specific studies on this compound are not prevalent in the literature, studies on similar deuterated alkyl iodides on platinum surfaces have been conducted. acs.org These studies provide a framework for understanding the expected behavior. Upon adsorption at low temperatures, this compound is expected to be intact on the surface. As the temperature is increased, the C-I bond, being the weakest bond in the molecule, is likely to cleave first, leading to the formation of a surface-bound propyl-2,2-d2 species and adsorbed iodine atoms.

Further heating can lead to a series of surface reactions, including dehydrogenation (and de-deuteration) and C-C bond scission. The analysis of the desorbing gas-phase products as a function of temperature can reveal the reaction pathways. For example, the evolution of propene (C3H4D2), propane (C3H6D2), and various deuterated and non-deuterated hydrogen and methane (B114726) molecules would provide direct evidence for specific bond-breaking events on the surface.

Table 3: Potential Thermal Activation Pathways of this compound on a Platinum Surface

Temperature RangeObserved ProcessLikely Gas-Phase Products
Low TemperatureAdsorption-
Intermediate TemperatureC-I Bond ScissionThis compound (desorption)
Higher TemperatureDehydrogenation/De-deuterationPropene (CH3CD=CH2), H2, HD, D2
High TemperatureC-C Bond ScissionMethane (CH4, CH3D), Ethylene (C2H4)

The use of this compound allows for the differentiation between hydrogen atoms originally at the C1/C3 positions and the deuterium atoms at the C2 position, providing a more detailed picture of the dehydrogenation mechanism.

Hydrogenation and Dehydrogenation Mechanisms with Isotopic Tracers

Deuterium-labeled compounds are frequently used as tracers to elucidate the mechanisms of hydrogenation and dehydrogenation reactions. In a catalytic hydrogenation reaction, if this compound were used in the presence of H2 and a catalyst, the distribution of deuterium in the resulting propane and any side products would reveal details about the reaction mechanism.

For instance, if the reaction proceeds through a simple addition of two hydrogen atoms across a double bond (formed transiently on the catalyst surface), the resulting propane would be expected to be CH3CHDCH2D or CH3CD2CH3, depending on the mechanism of hydrogen addition and any isomerization. However, if reversible steps are involved, such as the formation of a surface-bound alkyl species that can undergo β-hydride elimination and re-addition, scrambling of the deuterium atoms along the carbon chain might be observed.

Table 4: Hypothetical Deuterium Distribution in Propane from Hydrogenation of a Propene Intermediate

Hydrogenation MechanismPredicted Deuterium Position in Propane
Direct syn-addition of H2CH3CHDCH2D
Reversible β-hydride eliminationScrambled (e.g., CH2DCHDCH3, CH3CD2CH3)

Conversely, in a dehydrogenation reaction of propane-2,2-d2 (B1600165) (which could be formed from this compound), a kinetic isotope effect would be expected if the C-D bond cleavage is the rate-determining step for the formation of propene. The observation of a slower reaction rate compared to the non-deuterated propane would support such a mechanism.

Kinetic Isotope Effects Kie Studies with 1 Iodopropane 2,2 D2

Theoretical Frameworks of Kinetic Isotope Effects

The interpretation of KIEs relies on fundamental principles of chemical kinetics and quantum mechanics.

Kinetic isotope effects are fundamentally rooted in the differences in zero-point energies (ZPEs) between isotopically substituted molecules libretexts.orgfiveable.me. According to quantum mechanics, even at absolute zero temperature, molecules possess a minimum vibrational energy known as the zero-point energy. This energy is dependent on the vibrational frequencies of the molecule, which in turn are influenced by the reduced mass of the vibrating atoms. For the C-H and C-D bonds, the reduced mass is significantly different, leading to different vibrational frequencies. Specifically, the C-D bond has a lower vibrational frequency and consequently a lower ZPE than the C-H bond libretexts.orgopenochem.org.

Transition State Theory (TST) posits that the rate of a reaction is proportional to the concentration of the activated complex (transition state) and the probability of it proceeding to products. When a bond involving an isotopically substituted atom is involved in the rate-determining step (e.g., bond breaking or formation), the difference in ZPEs between the reactant and the transition state becomes critical. If a C-H/D bond is weakened or broken in the transition state, the ZPE difference between the ground state and the transition state will be larger for the lighter isotope (H), leading to a higher activation energy for the deuterated species and thus a slower reaction rate (a normal KIE, ) libretexts.orgslideshare.netprinceton.edu.

In reactions where tunneling is a significant factor, deuteration can lead to a decrease in the tunneling probability. This is because the heavier deuterium (B1214612) atom has a longer de Broglie wavelength, making it less likely to tunnel through a barrier compared to a proton. If tunneling is dominant, deuteration might result in a smaller KIE than predicted by classical TST, or in some cases, even an inverse KIE () if the reduction in tunneling for deuterium is more substantial than the ZPE effect aip.orgnih.gov. Tunneling is often observed in reactions involving C-H bond cleavage, particularly at lower temperatures princeton.eduaip.org.

Primary Kinetic Isotope Effects in C-I Bond Scission and Formation

Primary kinetic isotope effects (PKIEs) are observed when the bond to the isotopically substituted atom is directly broken or formed in the rate-determining step of a reaction libretexts.orgslideshare.netwikipedia.org. For 1-Iodopropane-2,2-D2, the deuterium atoms are located at the beta (β) position relative to the C-I bond. Therefore, in reactions where the C-I bond is cleaved (e.g., in SN2 or elimination reactions), a primary KIE would not be directly observed at the C-I bond itself, as the C-D bond is not the one being broken.

PKIEs are typically associated with reactions where the isotopic substitution is directly on the atom involved in bond breaking or formation. For instance, if the C-D bond at the 2-position were to be broken in a rate-determining step, a PKIE would be expected. However, in typical reactions involving the cleavage of the C-I bond in 1-iodopropane (B42940), the deuterium atoms at the β-position are not directly involved in the bond scission. Consequently, direct primary KIEs at the C-I bond due to β-deuteration are not generally anticipated. Instead, secondary kinetic isotope effects are more relevant for this compound when considering C-I bond cleavage.

Secondary Kinetic Isotope Effects (α, β, γ)

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step, but its vibrational modes are affected by changes in electronic structure or geometry in the transition state libretexts.orgwikipedia.orgresearchgate.net. For this compound, the deuterium atoms are at the β-position relative to the C-I bond.

Alpha-deuterium kinetic isotope effects (α-SKIEs) arise when isotopic substitution occurs on the atom directly bonded to the reacting center libretexts.orgwikipedia.orgresearchgate.net. For this compound, the deuterium atoms are at the β-position relative to the C-I bond. Therefore, α-SKIEs are not directly observable at the C-I bond cleavage site for this specific compound.

However, α-SKIEs are generally observed in reactions involving changes in hybridization at the carbon atom adjacent to the isotopic substitution. For example, a change from sp³ to sp² hybridization at the α-carbon can lead to a normal α-SKIE (), as the sp³ hybridized C-H/D bond has different vibrational frequencies compared to the sp² hybridized state in the transition state libretexts.orgwikipedia.orgresearchgate.netpku.edu.cn. Conversely, a change from sp² to sp³ hybridization can result in an inverse α-SKIE () wikipedia.orgias.ac.in. These effects are typically smaller than primary KIEs, often in the range of 1.05–1.25 per deuterium atom wikipedia.org. If a reaction mechanism involved the C2 carbon (bearing the deuteriums) becoming a reaction center (e.g., forming a carbocation at C2), then the deuterium atoms would be alpha to this center, and α-SKIEs would be relevant.

Beta-deuterium kinetic isotope effects (β-SKIEs) are particularly relevant for this compound, as the deuterium atoms are located on the carbon atom beta to the C-I bond. These effects arise from changes in hyperconjugation in the transition state libretexts.orgutdallas.eduwikipedia.orgscribd.com. Hyperconjugation involves the delocalization of electron density from a sigma bond (e.g., C-H or C-D) into an adjacent empty or partially filled p-orbital or pi system.

When a reaction involves the development of a positive charge or a partial positive charge at the carbon atom adjacent to the deuterated position (i.e., at C1 in the case of C-I bond cleavage), the β-C-H/D sigma bonds can interact with the developing positive charge. The C-D bond, due to its different electronic distribution and ZPE, will exhibit a different degree of hyperconjugative stabilization compared to a C-H bond. This difference in stabilization affects the energy of the transition state, leading to a measurable β-SKIE.

Reactions that typically exhibit β-SKIEs include those involving carbocation formation (e.g., SN1, E1) or reactions where a bond is breaking, creating a partial positive charge at an adjacent carbon libretexts.orgwikipedia.org. For 1-iodopropane, reactions involving the cleavage of the C-I bond, such as solvolysis or elimination, could potentially show β-SKIEs if a positive charge develops at C1. The magnitude of β-SKIEs are generally in the range of 1.15–1.30 per deuterium atom wikipedia.org.

While specific experimental KIE data for this compound in published literature is limited, the principles of β-SKIEs and hyperconjugation provide a strong theoretical basis for its use in mechanistic studies. For example, studies on similar alkyl halides undergoing elimination reactions (E2) have shown significant primary deuterium isotope effects when the β-hydrogen is deuterated, indicating that the C-H bond cleavage is involved in the rate-determining step jove.comfiveable.meopenstax.orglibretexts.org. Although these are primary KIEs, they highlight the sensitivity of elimination reactions to β-deuteration. For β-deuteration in reactions where the C-I bond is cleaved, the effects would be secondary, mediated by hyperconjugation.

Intramolecular Kinetic Isotope Effects for Complex Reaction Pathways

Intramolecular Kinetic Isotope Effects (KIEs) are observed when an isotopic substitution occurs at a position within the molecule that is not directly involved in bond breaking or formation in the rate-determining step of a reaction. These are often referred to as secondary KIEs libretexts.orgwikipedia.org. Secondary KIEs arise from subtle changes in vibrational frequencies, hyperconjugation, or steric effects that influence the transition state's stability.

This compound, with the structure CH₃CD₂CH₂I, features deuterium atoms at the C2 position. In complex reaction pathways, the deuteration at this secondary carbon could potentially influence reaction rates through various mechanisms. For instance, if a reaction proceeds through an intermediate or transition state involving adjacent carbons (C1 or C3) or if conformational changes are critical, the deuteration at C2 might subtly alter the energy landscape. This could manifest as changes in hyperconjugative stabilization of developing positive charges or radical centers, or influence steric interactions within the transition state wikipedia.orgsnnu.edu.cn. Studies on other molecules have demonstrated how intramolecular KIEs can distinguish between different mechanistic pathways, such as the nature of intermediate complexes in organometallic reactions or the degree of synchronicity in cycloadditions snnu.edu.cn.

However, specific research findings and quantitative data tables detailing intramolecular KIE studies using this compound in complex reaction pathways were not detailed in the provided search results. While the compound's utility in isotopic labeling and reaction mechanism studies is acknowledged , the precise manifestation and measurement of intramolecular KIEs for this specific deuterated compound in complex scenarios remain subjects for further experimental investigation.

Solvent Kinetic Isotope Effects with Deuterated Media

Solvent Kinetic Isotope Effects (SKIEs) are investigated when a reaction is carried out in a deuterated solvent (e.g., D₂O, CH₃OD) compared to its protonated counterpart (H₂O, CH₃OH) libretexts.orgnih.gov. These effects can provide insights into the role of the solvent in the reaction mechanism, particularly in processes involving proton or deuteron (B1233211) transfer, or significant solvent-solute interactions in the transition state. The difference in reaction rates, expressed as a KIE (k_H / k_D), can reveal whether the solvent participates directly as a reactant or influences the activation energy through solvation effects libretexts.org.

This compound could be employed in studies utilizing deuterated solvents to probe how solvent deuteration affects its reactivity. For example, if the reaction mechanism involves proton abstraction from a protic solvent or if the transition state exhibits significant changes in solvation, using deuterated solvents would allow for the quantification of these effects. Studies on other substrates, such as 2-nitropropane (B154153) in aqueous and methanolic solutions, have reported solvent KIEs (k_H/k_D ≈ 1.05) when comparing reactions in H₂O vs. D₂O or CH₃OH vs. CH₃OD rsc.org. These findings illustrate how solvent deuteration can subtly alter reaction rates, providing clues about the transition state structure and solvent participation.

Nevertheless, specific research findings and quantitative data tables detailing solvent KIE studies with this compound in deuterated media were not found within the provided search results. The compound is recognized for its use in isotopic labeling and mass spectrometry , but its specific application in detailed solvent KIE studies remains an area that would require dedicated experimental investigation.

Applications of 1 Iodopropane 2,2 D2 As an Advanced Research Probe

Isotopic Tracing in Complex Chemical Transformations and Reaction Mechanisms

The incorporation of deuterium (B1214612) into 1-Iodopropane-2,2-D2 serves as a powerful marker for elucidating complex chemical transformations and reaction mechanisms. The kinetic isotope effect (KIE), which arises from the difference in vibrational zero-point energies between C-H and C-D bonds, allows researchers to distinguish between reaction pathways involving hydrogen or deuterium. Specifically, the stronger C-D bond typically leads to a slower reaction rate when it is involved in the rate-determining step of a reaction.

For instance, in nucleophilic substitution reactions like SN2, the deuteration at the C2 position of this compound can alter the activation energy compared to its non-deuterated counterpart. This difference can be precisely quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, providing direct evidence for the involvement of specific bonds in the reaction mechanism . Studies involving 1-iodopropane (B42940) have utilized isotope labeling to confirm mechanisms, such as beta-H elimination pathways in the formation of propylene (B89431) on surfaces researchgate.net. By tracking the fate of the deuterium atoms, researchers can map the movement of specific molecular fragments, identify intermediates, and validate proposed reaction pathways in intricate chemical systems numberanalytics.comnih.gov.

Preparation of Stable-Isotope-Labeled Internal Standards (SILS) for Quantitative Analytical Methods

This compound is highly valuable in quantitative analytical methods, particularly in bioanalysis using liquid chromatography-mass spectrometry (LC-MS) and GC-MS. As a stable-isotope-labeled internal standard (SIL), it possesses nearly identical chemical and physical properties to the analyte of interest (e.g., non-deuterated 1-iodopropane or related compounds), but with a distinct mass signature due to the deuterium atoms. This allows for accurate quantification of analytes in complex matrices.

The use of SILs like this compound significantly improves the accuracy and precision of analytical measurements by enabling reliable recovery correction and compensating for matrix effects, which can otherwise lead to substantial quantitative uncertainty lgcstandards.com. When a known amount of the deuterated standard is added to a sample, it co-elutes and ionizes similarly to the analyte, but can be distinguished by its mass. This internal standardization is crucial for validating analytical methods and ensuring the reliability of results in fields such as pharmaceutical analysis, environmental monitoring, and metabolomics vivanls.comnih.gov. SILs are often considered the first choice for internal standards due to their minimal analytical differences from the analyte nih.gov.

Table 1: Principles of Stable Isotope Labeling in Quantitative Analysis

Analytical TechniqueRole of this compound (as SIL)Benefit
LC-MS / GC-MSInternal StandardImproved accuracy, precision, recovery correction, compensation for matrix effects
BioanalysisQuantitative MarkerReliable tracking of analytes in biological samples
Reaction MonitoringIsotopic TracerElucidation of reaction pathways and kinetics

Research on Isotopic Effects in Advanced Material Science

While deuterium labeling is known to influence material properties by altering bond strengths, vibrational frequencies, and diffusion rates, specific research findings detailing the application of this compound in advanced material science are not extensively documented in the reviewed literature. Generally, isotopic substitution can affect bulk properties such as thermal conductivity, melting point, and mechanical strength in materials. However, direct experimental data or studies focusing on how this compound specifically impacts material science applications, such as in polymer synthesis or surface modification, were not identified. Its utility in this domain would likely stem from its potential to serve as a precursor or a probe in reactions that form novel materials, where the deuterium label could track specific reaction pathways or isotopic effects on material formation.

Investigation of Metabolic Stability and Pharmacokinetic Pathways through Deuterium Incorporation

The strategic replacement of hydrogen with deuterium, as seen in this compound, is a well-established strategy for enhancing metabolic stability and modulating pharmacokinetic (PK) profiles of molecules, particularly in pharmaceutical research nih.govresearchgate.netnih.gov. Deuterium incorporation can significantly reduce the rate of metabolism at specific sites within a molecule, often referred to as "soft spots," by leveraging the kinetic isotope effect. The stronger C-D bond is more resistant to enzymatic cleavage (e.g., by cytochrome P450 enzymes) compared to the C-H bond nih.gov.

This enhanced metabolic stability can lead to several favorable outcomes:

Increased Biological Half-Life: By slowing down metabolic degradation, deuterated compounds can persist longer in biological systems, potentially reducing the required dosing frequency nih.govnih.gov.

Reduced Formation of Metabolites: A slower metabolic rate can also decrease the generation of potentially inactive or toxic metabolites, thereby improving drug selectivity and safety profiles nih.gov.

While specific studies detailing the metabolic fate of this compound itself were not found, the principles of deuterium incorporation are broadly applied to investigate and improve the metabolic stability and PK pathways of various drug candidates and research compounds mdpi.com.

Table 2: Impact of Deuterium Incorporation on Metabolic Stability

Modification SiteDeuterium LabelingPotential OutcomeUnderlying Principle
Vulnerable C-H bondReplacement with C-DReduced metabolic degradation rateKinetic Isotope Effect (KIE)
Increased biological half-lifeSlower enzymatic cleavage of C-D bond
Lower dosing frequencyProlonged presence in the body
Reduced formation of undesired metabolitesLess susceptibility to metabolic enzymes

Deuterium Labeling in Bio-Isosteric Replacements for Enhanced Research Probes

Deuterium serves as a classical bio-isostere for hydrogen, meaning it can replace hydrogen atoms in a molecule while retaining similar steric and electronic properties, yet introducing subtle but significant differences in physicochemical characteristics mdpi.com. These differences, such as a slightly smaller molar volume and a shorter C-D bond length (by approximately 0.005 Å compared to C-H), can influence intermolecular interactions with biological targets mdpi.com.

Compound List:

this compound

1-Iodopropane

1-Iodopropane-3,3,3-D3

1-Iodopropane-D7

1-Iodopropane-1,1,3,3,3-D5

Propylene

Propane (B168953)

Propene-3,3,3-D3

3,3,3-Trideuteropropanenitrile

3,3,3-Trideuteropropanoic acid

2-Iodopropane

1-Iodobutane

2-Iodohexane

Triethylgallium (TEGa)

TEGa-d0

TEGa-d15

TEGa-d6

Bromomethylcyclopropane

Methylcyclopropyl radical

Butenyl species

3-Buten-1-oxy

Butenyl-Mo moiety

4-Bromo-1-butene

3-Buten-1-ol

1,3-Butadiene

1-Butene

1-Propanol

2-Propanol

1-Propanethiol

1-Propoxide

2-Propoxide

1-Propyl intermediate

Ethylcyclopropane

Cyclopropylmethyl

Cyclobutyl

1,1-D2-cyclopropylmethanol

2,2-difluoro-1-iodopropane (B2851050)

Telaprevir

d-telaprevir

Ivacaftor

Deutetrabenazine

Deucravacitinib

[18F]Fluororasagiline-D2

[18F]fluorodeprenyl-D2

[18F]51

[18F]53

[18F]54

D2O

Ethanol-d2

Phenol-d5

Aniline-d5

H2 18O

15N-nitrate

Bisphenol A-d16

Dibutyl phthalate-d22

6-PPD-quinone (13C-ring-labeled)

Chloramphenicol D5 (ring D4, benzyl (B1604629) D)

2,4'-DDT D8

Glyphosate 1,2-13C2 15N

4-Hydroxy Propranolol HCl D7

Lacidipine 13C8

Ramiprilat D5

Rasagiline Mesylate 13C3

Future Directions and Emerging Research Avenues for Deuterated Iodopropanes

Development of Novel Stereoselective Deuteration Methods

The precise control over the placement of deuterium (B1214612) atoms within a molecule is crucial for many applications. While general deuteration methods for alkyl iodides exist, such as dehalogenative deuteration using D₂O with radical initiators or electrochemical approaches acs.orgchemistrycongresses.chsci-hub.seresearchgate.net, the development of stereoselective deuteration methods for compounds like 1-Iodopropane-2,2-D2 is an emerging frontier.

Future research could focus on:

Asymmetric Catalysis: Developing chiral catalysts that can direct the deuteration process, leading to enantiomerically enriched deuterated iodopropanes if a chiral center is present or introduced. This is particularly relevant in the context of asymmetric radical deuteration pathways researchgate.net.

Enzyme-Catalyzed Deuteration: Exploring the use of enzymes that can perform highly selective deuteration reactions, mimicking biological processes for precise isotopic labeling.

Flow Chemistry Integration: Combining continuous flow reactors with advanced deuteration techniques to enhance control over reaction parameters, improve safety, and facilitate scale-up of stereoselectively deuterated iodopropane synthesis.

Such advancements would enable the synthesis of specific stereoisomers of deuterated iodopropanes, which are invaluable for detailed mechanistic studies and for creating stereochemically pure standards in analytical chemistry.

Integration with Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding reaction mechanisms often requires observing transient intermediates and dynamic changes in real-time. Deuterated compounds, including deuterated iodopropanes, are powerful tools when coupled with advanced in situ spectroscopic techniques.

Emerging research directions include:

In Situ NMR and FTIR: Utilizing in situ Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy to monitor reactions involving deuterated iodopropanes. These techniques can track the fate of the deuterium label, identify reaction intermediates, and elucidate reaction pathways by observing changes in vibrational frequencies or chemical shifts due to isotopic substitution rsc.orgresearchgate.netoaepublish.comcalvin.eduresearchgate.net.

Combined Spectroscopic Approaches: Integrating multiple in situ techniques (e.g., Raman, Mass Spectrometry, EPR) to gain a comprehensive understanding of complex reaction networks involving deuterated iodopropanes. This multi-modal approach can provide complementary information about electronic states, radical species, and molecular transformations.

Computational-Spectroscopic Correlation: Correlating experimental in situ spectroscopic data with theoretical calculations (e.g., DFT) to assign observed signals and validate proposed reaction mechanisms for deuterated iodopropane transformations.

Expansion into Supramolecular Chemistry and Self-Assembly Studies of Deuterated Analogues

The unique properties of deuterium, such as altered vibrational frequencies and intermolecular interactions, can influence supramolecular assembly and host-guest chemistry. Deuterated iodopropanes could serve as novel components in these systems.

Future research could explore:

Deuterated Guests in Host-Guest Systems: Using deuterated iodopropanes as guests in host molecules (e.g., cyclodextrins, calixarenes, metal-organic frameworks) to study the impact of isotopic substitution on binding affinities, guest dynamics, and recognition processes using techniques like solid-state NMR or solution-state NMR calvin.eduresearchgate.netrsc.orgacs.orgthieme-connect.com. The C-D bond's properties might subtly alter van der Waals interactions or hydrogen bonding within the host-guest complex.

Isotope Effects in Molecular Recognition: Quantifying the influence of deuterium labeling on the selectivity and strength of molecular recognition events involving deuterated iodopropanes, potentially leading to the design of novel sensors or separation materials.

Applications in Advanced Material Design and Characterization Research

Deuterium labeling has a proven track record in materials science, often enhancing material properties or enabling advanced characterization techniques. Deuterated iodopropanes could find new applications in this domain.

Potential future directions include:

Deuterated Polymers and Monomers: Incorporating deuterated iodopropane units into polymer backbones or as side chains. This could modify polymer properties such as thermal stability, glass transition temperature, or optical characteristics, similar to how deuteration affects other polymers resolvemass.caosti.gov. The iodine atom also offers a handle for further functionalization.

Organic Electronics: Exploring the use of deuterated iodopropane derivatives in organic light-emitting diodes (OLEDs) or other organic electronic devices. Deuteration has been shown to improve the performance and stability of OLEDs by influencing excited-state dynamics and reducing non-radiative decay pathways acs.org.

Neutron Scattering Studies: Utilizing deuterated iodopropanes or materials derived from them in neutron scattering experiments. The significant difference in neutron scattering cross-section between hydrogen and deuterium makes deuterated materials invaluable for elucidating structural details and dynamics in complex systems osti.gov.

Deepening Understanding of Quantum Chemical Effects in Isotopic Systems Through Advanced Theoretical Frameworks

The subtle mass difference between hydrogen and deuterium leads to significant quantum chemical effects, most notably kinetic isotope effects (KIEs) and quantum tunneling. Deuterated iodopropanes can serve as model systems to probe these phenomena.

Future research could focus on:

Computational Dynamics of Deuterated Iodopropanes: Employing advanced theoretical methods, such as full-dimensional quantum dynamics calculations, to simulate reactions involving deuterated iodopropanes. This can provide precise predictions of KIEs, tunneling contributions, and state-to-state reaction probabilities acs.orgmdpi.comfrontiersin.orgrsc.orgu-szeged.hu.

Investigating Secondary Isotope Effects: Studying the impact of deuterium substitution at the C2 position of 1-iodopropane (B42940) on reaction rates (secondary kinetic isotope effects) in various reactions, such as nucleophilic substitutions. This can offer detailed insights into the transition state structure cdnsciencepub.com.

By pursuing these avenues, researchers can unlock new synthetic methodologies, gain deeper mechanistic understanding, and develop advanced materials leveraging the unique properties of deuterated iodopropanes.

Q & A

Basic: How can researchers synthesize and characterize 1-Iodopropane-2,2-D2 with isotopic purity?

Methodological Answer:
Synthesis typically involves deuteration of precursor molecules (e.g., propane derivatives) using deuterated reagents or catalysts. Post-synthesis, characterization should include:

  • Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation at the 2,2 positions.
  • Mass Spectrometry (MS): For isotopic purity assessment (e.g., 98 atom% D as per specifications ).
  • Elemental Analysis: To verify iodine content and rule out halogen exchange side reactions.
    Documentation must follow journal guidelines, including detailed experimental protocols, spectral data, and purity validation to ensure reproducibility .

Advanced: What analytical methods are optimal for quantifying trace impurities in this compound during kinetic studies?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use deuterated internal standards (e.g., tridecanoic-2,2-d2 acid) to correct for matrix effects and ionization variability .
  • Calibration Curves: Construct with 1/x weighting to account for heteroscedasticity, spanning concentrations from 0.5–500 μM .
  • Limit of Quantification (LLOQ): Defined as the lowest concentration with ≤±20% accuracy and precision via five replicates .
  • Stability Testing: Include benchtop, freeze-thaw, and autosampler stability assessments to ensure analyte integrity .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Ventilation: Use fume hoods due to combustible and potential carcinogenic hazards .
  • Personal Protective Equipment (PPE): Gloves and lab coats to prevent skin contact; eyewash stations for accidental exposure .
  • Waste Disposal: Follow institutional guidelines for halogenated organic waste. Document all procedures in the "Experimental" section of manuscripts .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

Methodological Answer:

  • Reaction Condition Analysis: Compare temperature, solvent, and catalyst variations (e.g., copper stabilization to prevent decomposition ).
  • Isotopic Purity Verification: Use MS to rule out impurities affecting yield calculations .
  • Reproducibility Testing: Replicate protocols from conflicting studies, documenting deviations in supplementary materials .

Basic: What are the key parameters for validating deuterium labeling efficiency in this compound?

Methodological Answer:

  • Deuterium NMR (²H-NMR): Detect peaks at δ ~1.2–1.5 ppm for CD2 groups .
  • Isotopic Enrichment: Quantify via MS isotopic distribution patterns (e.g., m/z 172.00 for CH3CD2CH2I ).
  • Batch Consistency: Test multiple synthesis batches to ensure ≥98 atom% D purity .

Advanced: How can this compound be used as a mechanistic probe in SN2 reactions?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) Studies: Compare reaction rates with non-deuterated analogs to elucidate transition state geometry.
  • Computational Modeling: Pair experimental KIE data with density functional theory (DFT) simulations to validate mechanistic pathways .
  • Solvent Isotope Effects: Test in deuterated solvents (e.g., D2O) to decouple solvent vs. substrate isotopic contributions .

Basic: How should researchers design experiments to study the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Expose samples to light, heat (e.g., 40°C), and humidity for 1–4 weeks.
  • Stability Metrics: Measure iodine content (via ICP-MS) and deuterium retention (via MS) at intervals .
  • Stabilizer Efficacy: Compare copper-stabilized vs. unstabilized samples to assess decomposition rates .

Advanced: What frameworks align research questions about this compound with academic rigor and feasibility?

Methodological Answer:

  • FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework: Define Population (compound), Intervention (synthetic method), Comparison (isotopologues), and Outcome (reactivity) .
  • Gap Analysis: Review literature to identify understudied areas (e.g., ecological impacts of deuterated halocarbons) .

Basic: How can researchers address isotopic cross-talk in assays using this compound with other deuterated reagents?

Methodological Answer:

  • Chromatographic Separation: Optimize GC or HPLC conditions to resolve overlapping deuterated species.
  • High-Resolution MS: Differentiate isotopes via exact mass (e.g., Q-TOF instruments) .
  • Blank Controls: Include matrix-matched blanks to identify background interference .

Advanced: How to ethically balance open-data sharing with safety concerns for this compound research?

Methodological Answer:

  • De-identification: Remove sensitive synthesis details (e.g., large-scale protocols) from public datasets.
  • Controlled Access: Share data via repositories requiring ethical agreements (e.g., European Open Science Cloud) .
  • Informed Consent: For human studies involving deuterated tracers, document participant consent and anonymize data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.